molecular formula C9H7N3O2 B3054447 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 60467-74-5

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B3054447
CAS RN: 60467-74-5
M. Wt: 189.17 g/mol
InChI Key: ZGPPMEADTREHRZ-UHFFFAOYSA-N
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Description

“2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a heterocyclic compound . It is a part of the 1,8-naphthyridine class of compounds, which have emerged as an important class due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including “2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide”, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The molecular structure of “2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” includes a fused system of two pyridine rings . The empirical formula is C11H10N2O3, and the molecular weight is 218.21 .


Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the search results.

Scientific Research Applications

Medicinal Chemistry and Drug Development

2-oxo-1H-1,8-naphthyridine-3-carboxamide: exhibits promising pharmacological properties. Researchers have explored its potential as a scaffold for designing novel drugs. Key areas include:

Organic Synthesis

The synthesis of 2-oxo-1H-1,8-naphthyridine-3-carboxamide involves interesting reactions. For instance, a ferric chloride-catalyzed method has been developed using 2-aminonicotinaldehyde as a starting material .

Future Directions

Given the wide range of biological activities exhibited by naphthyridine derivatives, there is considerable interest in further exploring these compounds for potential therapeutic applications . The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is also a focus of ongoing research .

properties

IUPAC Name

2-oxo-1H-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-7(13)6-4-5-2-1-3-11-8(5)12-9(6)14/h1-4H,(H2,10,13)(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPPMEADTREHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=C2)C(=O)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20490969
Record name 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60467-74-5
Record name 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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